Product packaging for Bis(2,4-dimethoxybenzyl)amine(Cat. No.:CAS No. 20781-23-1)

Bis(2,4-dimethoxybenzyl)amine

Cat. No.: B179537
CAS No.: 20781-23-1
M. Wt: 317.4 g/mol
InChI Key: IZWMZVDEYOKQCG-UHFFFAOYSA-N
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Description

Overview of Research Significance and Context

The principal significance of Bis(2,4-dimethoxybenzyl)amine in academic research lies in its function as a robust and versatile protecting group. Protecting groups are essential tools in multi-step organic synthesis, where they are used to temporarily mask a reactive functional group to prevent it from interfering with a desired chemical transformation at another site in the molecule. wikipedia.org The 2,4-dimethoxybenzyl (Dmb) moieties of this compound are particularly adept at protecting primary amines and related functional groups, such as sulfamates. rsc.orgnih.gov

The strategic placement of two methoxy (B1213986) groups on the benzyl (B1604629) rings electronically activates the system, rendering the protecting group stable under a variety of reaction conditions, yet susceptible to cleavage under specific, mild acidic conditions. rsc.orgnih.gov This controlled lability is a critical attribute for any effective protecting group, ensuring its timely removal without compromising the integrity of the target molecule. The stability of N-protected sulfamates with this compound to oxidizing and reducing agents, as well as bases and nucleophiles, makes them highly suitable for complex, multi-step synthetic routes. rsc.orgnih.gov

Historical Perspective of this compound Research

The development of benzyl-based protecting groups has a long history in organic chemistry, particularly in the field of peptide synthesis. The journey towards sophisticated protecting groups like this compound can be traced back to the foundational work on the benzyloxycarbonyl (Cbz or Z) group by Max Bergmann and Leonidas Zervas in the 1930s. This pioneering work established the principle of urethane-based protection for amines.

In the latter half of the 20th century, the drive for milder deprotection conditions and greater functional group tolerance led to the exploration of substituted benzyl groups. The introduction of electron-donating methoxy groups onto the aromatic ring was a key innovation. These groups were found to increase the acid lability of the benzyl-based protecting group, allowing for its removal under conditions that would not affect other acid-sensitive functionalities.

The 2,4-dimethoxybenzyl (Dmb) group emerged as a particularly useful protecting group for the amide side chains of glutamine and asparagine in peptide synthesis. ug.edu.pl Its use was shown to prevent common side reactions. The logical extension of this concept was the use of the corresponding bis-substituted amine, this compound, for the protection of primary amines and sulfamates. A notable development in this area was the establishment of a protocol for the efficacious N-protection of O-aryl sulfamates using this compound, which was reported in 2012. rsc.orgnih.gov This work highlighted the compound's ability to protect the two NH protons of the sulfamate (B1201201) group, conferring significant stability and enabling more flexible synthetic strategies in medicinal chemistry. rsc.orgnih.gov

Current State of the Art and Emerging Research Directions

The current state of the art for this compound continues to revolve around its application as a superior protecting group. Its use in the synthesis of phenolic O-sulfamates remains a key area of research, particularly in the context of developing prodrugs and biologically active molecules. rsc.orgnih.gov Sulfamate-containing compounds are of significant interest in medicinal chemistry due to their potential as steroid sulfatase inhibitors and for other therapeutic applications. nih.gov The ability of this compound to facilitate the synthesis of these complex molecules underscores its ongoing importance. rsc.orgnih.gov

Emerging research directions are beginning to explore the utility of this compound and its derivatives beyond their traditional role as protecting groups. For instance, the core structure of this compound is being incorporated into the design of novel bioactive compounds. Research has indicated its use in the preparation of Toll-like receptor 8 (TLR8) agonists, which are important targets in immunology and cancer therapy. chemicalbook.com

Furthermore, derivatives of this compound are being investigated for their potential to modulate enzyme activity. smolecule.com The structural motifs present in this compound are also found in compounds being explored for the treatment of neurodegenerative diseases. google.com There is also growing interest in the application of related dimethoxybenzylamine structures in supramolecular chemistry, where they can participate in the formation of complex, ordered structures through non-covalent interactions. researchgate.netbham.ac.uk These nascent areas of research suggest that the full potential of this compound and its chemical relatives is still being uncovered, promising exciting new applications in the years to come.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H23NO4 B179537 Bis(2,4-dimethoxybenzyl)amine CAS No. 20781-23-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-N-[(2,4-dimethoxyphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-20-15-7-5-13(17(9-15)22-3)11-19-12-14-6-8-16(21-2)10-18(14)23-4/h5-10,19H,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWMZVDEYOKQCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCC2=C(C=C(C=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174871
Record name Bis(2,4-dimethoxybenzyl)amine
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Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20781-23-1
Record name N-[(2,4-Dimethoxyphenyl)methyl]-2,4-dimethoxybenzenemethanamine
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Record name Bis(2,4-dimethoxybenzyl)amine
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Record name Bis(2,4-dimethoxybenzyl)amine
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Record name Bis(2,4-dimethoxybenzyl)amine
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Synthetic Methodologies for Bis 2,4 Dimethoxybenzyl Amine and Its Derivatives

Direct Amination Approaches

Direct amination involves the formation of a carbon-nitrogen bond by reacting a suitable precursor with an amine. This approach is valued for its straightforward nature.

A potential pathway for synthesizing bis(2,4-dimethoxybenzyl)amine and its derivatives is through the direct reaction of 2,4-dimethoxybenzyl chloride with an appropriate amine. smolecule.com In this type of nucleophilic substitution reaction, the amine attacks the electrophilic benzylic carbon of 2,4-dimethoxybenzyl chloride, displacing the chloride ion. While specific documentation for the direct synthesis of the title compound via this method is not extensively detailed in the provided sources, the reactivity of 2,4-dimethoxybenzyl chloride is well-established. For instance, a related synthesis involves the amination of 2,4-dimethoxybenzyl chloride with urotropine to produce 2,4-dimethoxybenzylamine (B23717), which highlights the viability of the chloride as a substrate for amination reactions. google.comgoogle.com

Reduction Reactions

Reduction reactions provide a versatile route to amines by converting carbonyl groups or imines into the desired amine functionality. These methods are widely used in organic chemistry due to their efficiency and the availability of various reducing agents.

The synthesis of related amine compounds can be achieved through the reduction of the corresponding aldehydes or ketones. smolecule.com This general method involves the conversion of a carbonyl group to a methylene (B1212753) group in the presence of a reducing agent. While not a direct synthesis of this compound from a single precursor, it is a fundamental step in reductive amination processes.

Reductive amination is a highly effective and widely used method for preparing amines. wikipedia.org This process involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine, which is then reduced in situ to the target amine. wikipedia.orgmasterorganicchemistry.com

A specific and high-yielding synthesis of this compound utilizes this approach. The reaction is carried out by treating 2,4-dimethoxybenzaldehyde (B23906) with 2,4-dimethoxybenzylamine in the presence of sodium triacetoxyborohydride (B8407120) (STAB), a mild and selective reducing agent. wikipedia.orgchemicalbook.com The reaction proceeds smoothly at room temperature, and after purification, the desired product is obtained in excellent yield. chemicalbook.com

Table 1: Reductive Amination Synthesis of this compound chemicalbook.com

Reactant 1 Reactant 2 Reducing Agent Solvent Yield Purity

This one-pot method is advantageous as it avoids the isolation of the intermediate imine and often proceeds under mild conditions. wikipedia.org

Multi-step Synthesis Protocols

Multi-step syntheses allow for the construction of complex molecules from simpler, readily available starting materials. These protocols offer flexibility and control over the formation of specific chemical structures.

Table 2: Summary of Key Synthesis Intermediates and Reagents

Compound Name Role in Synthesis
2,4-Dimethoxybenzyl Chloride Intermediate/Precursor
2,4-Dimethoxybenzaldehyde Precursor
2,4-Dimethoxybenzylamine Reactant/Intermediate
Sodium triacetoxyborohydride Reducing Agent
Urotropine Amination Reagent

Table of Mentioned Compounds

Compound Name
This compound
2,4-Dimethoxybenzyl Chloride
2,4-Dimethoxybenzaldehyde
2,4-Dimethoxybenzylamine
Sodium triacetoxyborohydride
Sodium bis(2-methoxyethoxy)aluminum hydride
Urotropine
m-Dimethoxybenzene
Tetrahydrofuran
Ethyl acetate (B1210297)
Sodium bicarbonate

Reductive Amination for the Synthesis of Benzyl-(2,4-dimethoxybenzyl)amine

While the term acylation involves the introduction of an acyl group, a common route to synthesizing asymmetrically substituted dibenzylamine (B1670424) derivatives, such as Benzyl-(2,4-dimethoxybenzyl)amine, is through reductive amination. This process is a highly versatile method for forming carbon-nitrogen bonds. ias.ac.in

The synthesis of Benzyl-(2,4-dimethoxybenzyl)amine can be achieved by reacting 2,4-dimethoxybenzaldehyde with benzylamine (B48309). chemicalbook.com This reaction proceeds via an intermediate imine, which is subsequently reduced to the final amine product. A common reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃), often in the presence of acetic acid in a solvent like dichloromethane (B109758). chemicalbook.com The reaction is typically carried out at room temperature. chemicalbook.com This method represents an indirect reductive amination, where the imine is formed first and then reduced in a subsequent step, which can often be performed in one pot. ias.ac.in

Table 1: Reaction Conditions for Synthesis of Benzyl-(2,4-dimethoxybenzyl)amine

Reactant 1 Reactant 2 Reagent(s) Solvent Temperature Product Yield Reference
2,4-Dimethoxybenzaldehyde Benzylamine Sodium triacetoxyborohydride; Acetic acid Dichloromethane 20°C Benzyl-(2,4-dimethoxybenzyl)-amine 29% chemicalbook.com

Advanced Synthetic Strategies

Modern organic synthesis employs various techniques to improve reaction efficiency, yield, and environmental footprint. These advanced strategies are applicable to the synthesis of this compound and its derivatives.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. This technique has been successfully applied to the synthesis of various heterocyclic derivatives involving the 2,4-dimethoxybenzylamine moiety.

In one example, the reaction of disubstituted 2-chloro-4,6-diaminotriazines with 2,4-dimethoxybenzylamine is performed under microwave irradiation in solvent-free conditions. This method is noted for being efficient and environmentally friendly. The reactions are typically optimized for times between 5 to 10 minutes at temperatures ranging from 120 to 150°C in a monomode microwave reactor. In this process, a two-fold excess of 2,4-dimethoxybenzylamine serves as both the nucleophile and the base to neutralize the acid formed during the substitution reaction.

Catalytic Approaches in Synthesis

Catalysis is fundamental to modern chemical synthesis, offering pathways with higher efficiency and selectivity under milder conditions. For the synthesis of the core structure of this compound, catalytic methods are employed in the preparation of its key precursor, 2,4-dimethoxybenzylamine.

A patented method describes a two-step synthesis starting from m-xylylene dimethyl ether. google.com The first step is a chloromethylation reaction to produce 2,4-dimethoxybenzyl chloride. This reaction is carried out in a two-phase system under mild conditions, using a phase-transfer catalyst (a quaternary onium salt) to ensure high selectivity for the desired monochlorinated product. google.com The reaction temperature is controlled between 60-120°C. google.com The resulting 2,4-dimethoxybenzyl chloride is then converted to 2,4-dimethoxybenzylamine in a subsequent amination step. google.com This catalytic approach is suitable for industrial production due to its use of inexpensive raw materials, mild reaction conditions, and high yield. google.com

Furthermore, the broader field of reductive amination frequently employs catalysis. For instance, cobalt-based composites have been studied for the catalytic amination of aromatic aldehydes, achieving high yields of the corresponding amines under hydrogen pressure. mdpi.com

Synthesis via Displacement with Dibenzylamine

Detailed information regarding the synthesis of this compound specifically through a displacement reaction with dibenzylamine is not extensively documented in the reviewed scientific literature.

Synthetic Routes for Specific Derivatives

The synthesis of complex derivatives often involves multi-step procedures, combining core structures with other functional moieties like carbohydrates.

N,N-Bis(2,4-dimethoxybenzyl)-1-S-(2,3,4,6-tetra-O-acetyl)-D-glucopyranosylsulfenamide (2a) Synthesis

A specific synthetic protocol for N,N-Bis(2,4-dimethoxybenzyl)-1-S-(2,3,4,6-tetra-O-acetyl)-D-glucopyranosylsulfenamide was not found in the surveyed literature. However, the synthesis of such a molecule would logically involve the formation of a sulfenamide (B3320178) bond between this compound and a reactive sulfur derivative of 2,3,4,6-tetra-O-acetyl-D-glucopyranose.

The synthesis of related glycosylated structures provides insight into potential strategies. For example, N-(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl) derivatives are often synthesized from per-O-acetylated glucopyranosyl precursors. nih.gov The synthesis of a protected sugar like 4-nitrophenyl (2,3,4,6-tetra-O-acetyl)-β-D-glucopyranoside can be achieved by reacting acetobromoglucose with sodium 4-nitrophenolate. prepchem.com The creation of the N-glycosyl link often involves reacting an amine with a glycosyl donor. Similarly, the formation of thiocarbamate or sulfenamide linkages to a tetra-O-acetyl-glucopyranosyl moiety is a known transformation in carbohydrate chemistry. researchgate.net A plausible, though not explicitly documented, route would involve preparing an activated S-(2,3,4,6-tetra-O-acetyl)-D-glucopyranosylsulfenyl halide or a related electrophilic sulfur species and subsequently reacting it with this compound to form the target sulfenamide.

N,N-Bis(2,4-dimethoxybenzyl)-1-S-(2,3,4,6-tetra-O-acetyl)-D-glucopyranosylsulfonamide (3a) Synthesis

A general strategy for the synthesis of such N-diprotected sulfamates involves a multi-step process. Typically, a substituted phenol (B47542) is reacted with 1,1'-sulfonylbis(2-methyl-1H-imidazole) via microwave heating to produce an aryl 2-methyl-1H-imidazole-1-sulfonate. This intermediate is then N-methylated using trimethyloxonium (B1219515) tetrafluoroborate. The subsequent displacement of 1,2-dimethylimidazole (B154445) is achieved by reacting the methylated intermediate with a dibenzylamine, such as this compound. This sequence of reactions proceeds in very high yields. The final deprotection of the 2,4-dimethoxybenzyl groups is efficiently accomplished with 10% trifluoroacetic acid in dichloromethane at room temperature, yielding the primary sulfamate (B1201201) quantitatively within two hours. rsc.org

Applying this logic to the synthesis of compound 3a, one would anticipate a similar reaction sequence starting from a suitable precursor to (2,3,4,6-tetra-O-acetyl)-D-glucopyranosylsulfonamide.

Synthesis of N,N-Di-2,4-dimethoxybenzyl-N′-2-nitrobenzoylthiourea

The synthesis of N,N-Di-2,4-dimethoxybenzyl-N′-2-nitrobenzoylthiourea has been reported and the compound has been characterized using various spectroscopic methods, including 1D and 2D NMR spectroscopy, with its molecular structure confirmed by single-crystal X-ray diffraction. researchgate.net

The general synthesis of acylthiourea derivatives often involves the reaction of an isothiocyanate with an amine or an aniline (B41778) derivative. researchgate.net While the specific experimental details for the synthesis of N,N-Di-2,4-dimethoxybenzyl-N′-2-nitrobenzoylthiourea were not available in the reviewed literature, a plausible synthetic route would involve the reaction of 2-nitrobenzoyl isothiocyanate with this compound.

Table 1: Reactants for the Proposed Synthesis of N,N-Di-2,4-dimethoxybenzyl-N′-2-nitrobenzoylthiourea

Reactant 1Reactant 2
2-Nitrobenzoyl isothiocyanateThis compound

This reaction would likely be carried out in a suitable organic solvent. The resulting compound, N,N-Di-2,4-dimethoxybenzyl-N′-2-nitrobenzoylthiourea, has been investigated for its antioxidant and antimicrobial properties. researchgate.net

Preparation of N,N-Bis(2,4-dimethoxybenzyl)-4-formylbenzenesulfonamide

The preparation of N,N-Bis(2,4-dimethoxybenzyl)-4-formylbenzenesulfonamide involves the reaction of 4-formylbenzenesulfonyl chloride with this compound. This reaction is a standard method for the synthesis of sulfonamides, where a sulfonyl chloride is treated with a primary or secondary amine.

Table 2: General Reaction for the Synthesis of N,N-Bis(2,4-dimethoxybenzyl)-4-formylbenzenesulfonamide

Reactant 1Reactant 2Product
4-Formylbenzenesulfonyl chlorideThis compoundN,N-Bis(2,4-dimethoxybenzyl)-4-formylbenzenesulfonamide

The bis(2,4-dimethoxybenzyl) groups in the resulting sulfonamide can serve as protecting groups, which can be removed under acidic conditions to yield the primary sulfonamide if required. This strategy is particularly useful in multi-step syntheses where the sulfamoyl group needs to be preserved while other parts of the molecule are being modified. rsc.org

Synthesis of Intermediates for Longer-Acting Progestin Prodrug Contraceptives

The development of longer-acting progestin prodrugs is an active area of research in contraceptive technology. While the direct synthesis of such prodrugs utilizing this compound was not explicitly detailed in the available literature, the chemical properties of this amine make it a suitable candidate for use as a protecting group in complex synthetic pathways.

The synthesis of hormone prodrugs often requires the protection of reactive functional groups to achieve selective modifications at other positions of the steroid core. The stability of the N-bis(2,4-dimethoxybenzyl) group to a range of reaction conditions and its facile removal under mild acidic conditions would be advantageous in the multi-step synthesis of complex progestin derivatives. rsc.org

Preparation of TLR8 Agonists

Toll-like receptor 8 (TLR8) is a key component of the innate immune system, and the development of small molecule TLR8 agonists is of significant interest for their potential as vaccine adjuvants and immunomodulatory agents. Research in this area has led to the exploration of various chemical scaffolds to identify potent and selective TLR8 agonists.

While the direct use of this compound in the synthesis of the final TLR8 agonist structures was not found, its role as a protecting group for amine functionalities is highly relevant. The synthesis of complex heterocyclic molecules, which often form the core of TLR8 agonists, frequently requires the temporary protection of amine groups. The 2,4-dimethoxybenzyl group is a well-established protecting group for amines and can be introduced via reductive amination or alkylation. Its removal is typically achieved by oxidation or acidolysis, providing a versatile tool in the synthetic chemist's arsenal.

For instance, the synthesis of various TLR8 agonists with quinoline (B57606) or pyrimidine (B1678525) cores involves multiple steps where protecting groups are essential to ensure the desired regioselectivity and reactivity. nih.govnih.gov

Mechanistic Investigations and Reaction Pathways

Role as an Amine Nucleophile in Organic Reactions

The lone pair of electrons on the nitrogen atom of bis(2,4-dimethoxybenzyl)amine imparts significant nucleophilic character, enabling it to participate in a wide array of chemical reactions. This nucleophilicity is central to its function in the formation of carbon-nitrogen bonds and the construction of complex molecular architectures.

Investigation of 1,4-Reactivity

The nucleophilic nature of this compound has been instrumental in probing the reactivity of electrophilic compounds. For instance, it has been employed to investigate the 1,4-reactivity of specific Michael acceptors. In these reactions, the amine attacks the β-carbon of an α,β-unsaturated carbonyl system, demonstrating its capacity for conjugate addition. This reactivity is crucial for the synthesis of various functionalized molecules.

Mechanism of Action Studies (General)

Beyond its role as a simple nucleophile, this compound often acts as a masked or protected form of ammonia (B1221849) in multi-component reactions. This is particularly evident in the Ugi and Robinson-Gabriel reactions, where the dimethoxybenzyl groups can be cleaved under acidic conditions post-reaction to reveal a primary amide functionality. This strategy allows for the introduction of a nitrogen atom in a controlled manner, avoiding potential side reactions that might occur with ammonia itself.

In the context of the Ugi four-component condensation (U-4CC), the reaction is believed to commence with the formation of an imine from the condensation of an amine and a carbonyl compound. This is followed by the addition of a carboxylic acid and an isocyanide. The resulting α-aminoacyl amide derivative incorporates the this compound moiety, which can later be deprotected.

Similarly, in the Robinson-Gabriel synthesis of oxazoles, which involves the dehydration of 2-acylamino-ketones, derivatives of this compound can serve as precursors to the necessary amide functionality.

Reaction Conditions and Optimization

The efficiency and outcome of reactions involving this compound are highly dependent on the specific conditions employed. Factors such as the choice of solvent, reaction temperature, and the presence of bases can significantly influence reaction rates and product yields.

Solvent Effects on Reaction Outcomes

The selection of a suitable solvent is critical for optimizing reactions with this compound. The polarity of the solvent can affect the solubility of reactants and intermediates, as well as stabilize transition states. For multicomponent reactions like the Ugi reaction, polar protic solvents such as methanol and ethanol are often favored. However, polar aprotic solvents can also be effective depending on the specific substrates. The choice of solvent can influence the reaction pathway and the yield of the desired product.

Below is a representative table illustrating the impact of different solvents on the yield of a hypothetical Ugi reaction involving a benzylamine (B48309) derivative.

SolventDielectric Constant (20°C)Yield (%)
Methanol32.775
Ethanol24.570
Acetonitrile (B52724)37.565
Dichloromethane (B109758)8.9350
Tetrahydrofuran7.5845

This table is illustrative and compiled from general knowledge of Ugi reactions; specific data for this compound may vary.

Temperature Effects on Reaction Outcomes

Reaction temperature is another crucial parameter that governs the kinetics and thermodynamics of reactions involving this compound. Generally, increasing the temperature accelerates the reaction rate. However, for exothermic reactions, higher temperatures may lead to lower equilibrium yields. Furthermore, elevated temperatures can sometimes promote the formation of undesired byproducts. Therefore, careful optimization of the reaction temperature is necessary to achieve the desired outcome. For instance, some Ugi reactions proceed slowly at room temperature and may require heating to achieve a reasonable reaction rate and yield.

The following table demonstrates the potential effect of temperature on the yield of a reaction.

Temperature (°C)Reaction Time (h)Yield (%)
25 (Room Temp.)2440
501265
80680
100475 (decomposition observed)

This table is illustrative, based on general principles of chemical kinetics and reaction optimization.

Role of Bases in Reaction Mechanisms

In many organic reactions, bases play a pivotal role as catalysts or stoichiometric reagents. In syntheses involving this compound, bases can be used to deprotonate precursors, activate substrates, or neutralize acidic byproducts. For example, in the Robinson-Gabriel synthesis of oxazoles, a base is typically required to facilitate the cyclization and dehydration steps. The choice of base, from inorganic bases like potassium carbonate to organic amines like triethylamine, can influence the reaction's efficiency. The strength and steric hindrance of the base must be carefully considered to avoid unwanted side reactions.

The table below illustrates how different bases might affect the yield of a base-catalyzed reaction.

BasepKa of Conjugate AcidYield (%)
Triethylamine10.7578
Diisopropylethylamine10.475
Potassium Carbonate10.3385
Sodium Bicarbonate10.3360
Pyridine5.2555

This table is a generalized representation of the effect of base strength on reaction yield.

Applications in Organic Synthesis and Protecting Group Chemistry

Protecting Group for Amino Acids in Peptide Synthesis

In the intricate field of peptide synthesis, the side chains of certain amino acids contain reactive functional groups that can interfere with the formation of the desired peptide backbone. To prevent unwanted reactions, these side chains must be temporarily masked with protecting groups. The 2,4-dimethoxybenzyl (Dmb) group has proven to be a valuable protecting group for the amide side chains of amino acids like asparagine and glutamine. wustl.edunih.gov

A key advantage of the Dmb group is its dual nature of being stable during peptide coupling reactions while being easily removable under mild acidic conditions at the end of the synthesis. smolecule.com This stability ensures the integrity of the protected amino acid throughout the chain elongation process. The removal is typically achieved without harsh reagents that could degrade the newly formed peptide. smolecule.com

The amide-containing side chains of asparagine and glutamine are particularly susceptible to undesirable side reactions during peptide synthesis. For instance, unprotected glutamine can cyclize to form a pyroglutamyl residue, while asparagine can undergo rearrangement. The use of the Dmb group to protect the side-chain amide nitrogen effectively prevents these and other unwanted side reactions. wustl.eduresearchgate.net Studies have shown that with Dmb-protected glutamyl derivatives, no formation of pyroglutamyl peptides was detected, even during saponification. wustl.eduresearchgate.net However, it is not recommended to use alkali with Dmb-protected asparaginyl peptides as it can result in a mixture of products. wustl.eduresearchgate.net

The properties of the 2,4-dimethoxybenzyl (Dmb) group make it particularly well-suited for protecting the side chain amides of glutamine and asparagine. wustl.edunih.gov Unprotected asparagine and glutamine derivatives often exhibit very low solubility in common solvents used for peptide synthesis, such as dimethylformamide (DMF). google.com Protecting the side chain with groups like Dmb can improve solubility, facilitating more efficient coupling reactions. google.compeptide.com The Dmb derivatives of these amino acids are typically crystalline solids that can be incorporated into standard peptide synthesis protocols. wustl.edu

Modern peptide synthesis, especially Solid-Phase Peptide Synthesis (SPPS), relies on an "orthogonal" protection strategy, where different classes of protecting groups can be removed under distinct conditions without affecting others. The Dmb group's acid lability makes it compatible with the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. researchgate.net In this approach, the temporary Fmoc group protecting the α-amino group is removed with a base (like piperidine), while the Dmb and other acid-sensitive side-chain protecting groups (like tBu) remain intact. peptide.comresearchgate.net They are then removed simultaneously in the final acid-mediated cleavage step.

Protecting Group ClassExampleRemoval ConditionCompatibility with Dmb
α-Amino Protection Fmoc (9-fluorenylmethoxycarbonyl)Base (e.g., Piperidine)Compatible
Side-Chain Protection (Acid-Labile) tBu (tert-butyl), Trt (Trityl)Acid (e.g., TFA)Cleaved under similar conditions
Side-Chain Protection (Base-Labile) Alloc (Allyloxycarbonyl)Pd(0) catalystCompatible

This table illustrates the compatibility of the Dmb group with other common protecting groups used in peptide synthesis.

The 2,4-dimethoxybenzyl group is classified as an acid-labile protecting group. bme.hu The electron-donating methoxy (B1213986) groups on the benzyl (B1604629) ring stabilize the carbocation intermediate formed during acid-catalyzed cleavage, facilitating its removal under relatively mild acidic conditions. bme.hu The Dmb group can be cleaved from the amide side chain using trifluoroacetic acid (TFA) or anhydrous hydrogen fluoride (B91410) to yield the free amide. wustl.eduresearchgate.net A common deprotection cocktail in peptide synthesis is a high concentration of TFA (e.g., 95%) in water or with scavengers to capture the released carbocations. google.com

ReagentTypical ConditionsApplication
Trifluoroacetic Acid (TFA) 95% TFA in H₂O, often with scavengersStandard final cleavage in Fmoc-SPPS
Anhydrous Hydrogen Fluoride (HF) HF apparatusUsed in Boc-SPPS; also effective for Dmb removal

This table summarizes common acidic conditions for the removal of the Dmb protecting group.

Protecting Group for Sulfonamides

Beyond peptides, the bis(2,4-dimethoxybenzyl) group has been effectively employed as a protecting group for the N-H bonds of sulfonamides and sulfamates. rsc.orgresearchgate.net Primary sulfamates (ArOSO₂NH₂) are often labile, particularly under basic conditions, which can limit their incorporation in multi-step syntheses. rsc.org Protecting the two N-H protons with 2,4-dimethoxybenzyl groups enhances the stability of the molecule. rsc.orgresearchgate.net

These N-protected sulfamates demonstrate significant stability against oxidizing and reducing agents, as well as bases and nucleophiles, making them suitable for complex synthetic routes. rsc.orgresearchgate.net A key advantage is the straightforward deprotection, which can be achieved quantitatively. Treatment with 10% trifluoroacetic acid in dichloromethane (B109758) at room temperature for 2 hours efficiently removes the bis(2,4-dimethoxybenzyl) groups to reveal the primary sulfamate (B1201201). rsc.orgresearchgate.net

N-Protection of O-Aryl Sulfamates

The sulfamate functional group is of growing importance in medicinal chemistry, but its synthesis is often challenging due to the lability of the O-sulfamate group, particularly under basic conditions. rsc.orgresearchgate.net A strategy has been developed to protect the sulfamate's two NH protons by replacing them with 2,4-dimethoxybenzyl (DMB) groups, using bis(2,4-dimethoxybenzyl)amine. rsc.org

The process involves reacting a substituted phenol (B47542) with 1,1′-sulfonylbis(2-methyl-1H-imidazole), followed by N-methylation of the resulting imidazole-sulfonate. rsc.org Subsequent displacement with this compound yields the N,N-bis(2,4-dimethoxybenzyl) O-aryl sulfamate. rsc.org This protection renders the sulfamate suitable for further chemical transformations that would otherwise be incompatible with the unprotected group. rsc.orgresearchgate.net The use of the bis(2,4-dimethoxybenzyl) protecting group is particularly advantageous because it can be removed quantitatively under mild acidic conditions, typically with 10% trifluoroacetic acid in dichloromethane at room temperature within two hours. rsc.orgresearchgate.net

Application in S-Glycosyl Primary Sulfonamide Synthesis

In the synthesis of S-glycosyl primary sulfonamides, this compound has been employed as a base. In one reported synthesis, it was used in the preparation of N,N-bis(2,4-dimethoxybenzyl)-1-S-(2,3,4,6-tetra-O-acetyl)-d-glucopyranosylsulfenamide. While successful in the synthetic sequence, researchers noted that the resulting N,N-(DMB)₂-protected sulfenamide (B3320178) and the subsequent sulfonamide proved to be highly sensitive on normal phase silica (B1680970), leading to degradation during standard purification protocols.

Stability to Oxidizing and Reducing Agents

A key advantage of using the bis(2,4-dimethoxybenzyl) group for the N-protection of sulfamates is the enhanced stability of the resulting N-diprotected compound. These masked sulfamates have been shown to be stable to various oxidizing and reducing agents, a critical feature for enabling multi-step synthetic routes where such reagents are frequently used. rsc.orgresearchgate.net This stability allows for chemical manipulations on other parts of the molecule without affecting the protected sulfamate core. rsc.org

Stability to Bases and Nucleophiles

The primary motivation for developing a protecting group strategy for O-aryl sulfamates was their inherent instability in the presence of bases, which can promote decomposition via an E1cB mechanism. researchgate.net The N,N-bis(2,4-dimethoxybenzyl) O-aryl sulfamates exhibit excellent stability towards bases and nucleophiles. rsc.orgresearchgate.net This stability allows for a much broader range of reaction conditions to be employed in the synthesis of complex molecules containing the sulfamate moiety, which would typically be introduced in the final steps of a synthesis. rsc.org

Table 1: Stability of N,N-bis(2,4-dimethoxybenzyl) O-Aryl Sulfamates

Reagent/Condition Class Stability Source(s)
Oxidizing Agents Stable rsc.org, researchgate.net
Reducing Agents Stable rsc.org, researchgate.net
Bases Stable rsc.org, researchgate.net
Nucleophiles Stable rsc.org, researchgate.net
Mild Acid (TFA) Labile (for deprotection) rsc.org, researchgate.net

Building Block in Complex Molecule Synthesis

While this compound is a key protecting agent, the closely related primary amine, 2,4-dimethoxybenzylamine (B23717), functions as a versatile building block in multicomponent reactions for synthesizing complex heterocyclic structures.

Concise Synthesis of 2,4,5-Trisubstituted Oxazoles

In the synthesis of 2,4,5-trisubstituted oxazoles, the literature describes a tandem Ugi/Robinson-Gabriel reaction sequence. nih.govnih.gov In this specific methodology, the related compound 2,4-dimethoxybenzylamine is utilized as an ammonia (B1221849) equivalent. nih.govnih.govresearchgate.net It participates in the Ugi four-component reaction with an arylglyoxal, a carboxylic acid, and an isonitrile. nih.gov The resulting Ugi intermediate is then treated with acid, which removes the 2,4-dimethoxybenzyl group and facilitates a Robinson-Gabriel cyclodehydration to form the desired oxazole (B20620) scaffold. nih.gov

Total Synthesis of (-)-Muraymycin D2

The total synthesis of (-)-Muraymycin D2, an antibacterial nucleoside natural product, also features the strategic use of the related primary amine. In a key step of the synthesis, 2,4-dimethoxybenzylamine serves as a "masked" ammonia in an Ugi four-component reaction. This reaction assembles the fully protected muraymycin skeleton at a late stage. The 2,4-dimethoxybenzyl group on the resulting tertiary amide can be removed during the final deprotection steps under acid-catalyzed hydrolysis to afford the natural product.

Synthesis of Amide Derivatives of Uracil Polyoxin (B77205) C (UPOC) Methyl Ester

A notable application of 2,4-dimethoxybenzylamine is in the synthesis of amide derivatives of Uracil Polyoxin C (UPOC) methyl ester, which are analogues of the polyoxin and nikkomycin (B1203212) families of nucleoside-peptide antibiotics. nih.govencyclopedia.pub These compounds are of significant interest as they are known to act as inhibitors of chitin (B13524) synthase, a key enzyme in fungi and insects. nih.gov

The synthesis is achieved through a simple, two-step process centered around the Ugi four-component reaction (U-4CR). nih.govencyclopedia.pub In this reaction, 2,4-dimethoxybenzylamine functions as a "masked" form of ammonia. The four components are condensed in a one-pot reaction to form a complex α-acylamino amide intermediate. Following the Ugi reaction, a subsequent step involving acid-catalyzed hydrolysis successfully removes both the DMB protecting group from the amide nitrogen and other protecting groups (like an isopropylidene group), while also converting an isonitrile-derived amide into the desired methyl ester, yielding the final UPOC derivative. nih.govepdf.pub

The components involved in the Ugi reaction for this synthesis are detailed in the table below.

Table 1: Components of the Ugi Four-Component Reaction for UPOC Methyl Ester Analogue Synthesis. nih.govepdf.pub
Component TypeSpecific Reactant
Amine2,4-Dimethoxybenzylamine
Carbonyl2',3'-Isopropylidine-protected uridine-5'-aldehyde
Carboxylic AcidAn isoxazolecarboxylic acid derivative
IsocyanideA convertible isonitrile

Synthesis of N-Hydroxythiourea and Anti-HIV-1 Agents

The DMB moiety is also utilized as a protecting group in the synthesis of N-hydroxythiourea. A specific synthetic route involves the initial conversion of 2,4-dimethoxybenzylamine into 2,4-dimethoxybenzyl isothiocyanate. This is achieved by reacting the amine with thiocarbonyl diimidazole. The resulting isothiocyanate is then treated with hydroxylamine. The final step is the cleavage of the DMB protecting group from the nitrogen atom using trifluoroacetic acid, which yields the target N-hydroxythiourea.

Furthermore, 2,4-dimethoxybenzylamine is cited as a reagent in the synthesis of anti-HIV-1 agents. chemicalbook.com The Ugi reaction, where this amine is a key component, is instrumental in creating molecular scaffolds like benzimidazoles and piperazines, which are known to exhibit anti-HIV-1 activity. nih.gov For instance, the HIV protease inhibitor Crixivan® is based on a piperazine (B1678402) derivative, the synthesis of which can be facilitated by the Ugi reaction. nih.govacs.org A patent for antiviral compounds also describes a method for producing 2,4-dimethoxybenzylurea by refluxing 2,4-dimethoxybenzylamine hydrochloride with urea (B33335) and hydrochloric acid, indicating its use in building blocks for potential therapeutic agents. google.com

Synthesis of Dihydrothiazine and Dihydrooxazine Derivatives

This compound plays a crucial role as a protected amine source in the synthesis of complex dihydrooxazine derivatives, which have been investigated as potential inhibitors of β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. google.comgoogle.comgoogle.com

In a multi-step synthesis of these heterocyclic compounds, a key step involves the formation of a urea intermediate. This is accomplished by reacting a suitable precursor amine with 4-nitrophenyl chloroformate, followed by the addition of this compound. google.com The resulting N,N-bis(2,4-dimethoxybenzyl)urea derivative is then subjected to further transformations. A subsequent cyclization step, often using a reagent like the Burgess reagent, furnishes the core dihydrooxazine ring structure. The two DMB groups, which serve to protect the nitrogen atom during the initial steps, are then cleaved under acidic conditions (e.g., with trifluoroacetic acid) to reveal a secondary amine on the heterocyclic ring, which can be further functionalized. google.com A similar synthetic strategy is described for the preparation of related dihydrothiazine derivatives. google.com

Table 2: Key Steps in Dihydrooxazine Synthesis Involving this compound. google.com
StepDescriptionKey Reagents
1Urea Formation4-Nitrophenyl chloroformate, this compound
2CyclizationBurgess reagent
3DeprotectionTrifluoroacetic acid (TFA)

Interactions and Biological Activities

Interaction with Cytochrome P450 Enzymes

The cytochrome P450 (P450) superfamily of enzymes plays a crucial role in the metabolism of a vast array of xenobiotics, including many therapeutic drugs. nih.gov Compounds containing amine functionalities, such as benzylamines, have been noted for their potential to interact with these enzymes.

The interaction of amine-containing compounds with P450 enzymes can have significant implications for drug metabolism. Inhibition of P450 enzymes can lead to an increase in the plasma concentration of co-administered drugs that are metabolized by these enzymes, potentially leading to toxicity. Conversely, induction of these enzymes can decrease the efficacy of other drugs.

Certain benzylamine (B48309) derivatives, particularly those with a cyclopropylamine (B47189) moiety, have been identified as suicide inhibitors of cytochrome P450. frontiersin.org This type of inhibition involves the metabolic activation of the inhibitor by the P450 enzyme into a reactive species that then irreversibly binds to and inactivates the enzyme. While Bis(2,4-dimethoxybenzyl)amine does not possess a cyclopropyl (B3062369) group, the general reactivity of the benzylamine scaffold suggests a potential for some level of interaction with P450 enzymes, although the specific nature and extent of this interaction for this compound have not been extensively documented. The metabolism of drugs by P450 enzymes is a critical factor in their therapeutic efficacy and safety. deakin.edu.au

Potential Pharmacological Properties (based on structural similarity)

The pharmacological properties of this compound can be inferred from the known activities of compounds with similar structural motifs, such as dimethoxybenzene and benzylamine derivatives.

Structural MoietyAssociated Pharmacological ActivityExample Compound ClassPotential Implication for this compound
DimethoxybenzeneAnti-inflammatory, Anti-cancer, Anti-viral properties1,2-dihydroisoquinoline derivativesThe presence of two dimethoxybenzyl groups may confer some of these activities.
BenzylamineMonoamine Oxidase (MAO) InhibitionPyridazinobenzylpiperidine derivativesPotential for neuroprotective effects through MAO inhibition. mdpi.com
BenzamideSerotonin 5-HT3 and Dopamine D2 Receptor AntagonismDialkoxybenzamide derivativesPossible activity as a dual receptor antagonist. scispace.comekb.eg

Dimethoxybenzene derivatives are recognized for their versatile pharmaceutical applications, serving as key intermediates in the synthesis of various therapeutic agents. nih.gov For instance, certain isoquinoline (B145761) derivatives containing this moiety exhibit sedative, antidepressant, antitumor, and antimicrobial activities.

Inhibitory Effects on Enzymes

Based on its structural similarity to other benzylamine compounds, this compound may exhibit inhibitory effects on certain enzymes, most notably monoamine oxidases (MAOs).

Monoamine oxidases are crucial enzymes in the metabolism of monoamine neurotransmitters and are significant targets in the treatment of neurodegenerative and psychiatric disorders. nih.govnih.gov Numerous studies have focused on the development of benzylamine derivatives as selective MAO inhibitors. For example, certain pyridazinobenzylpiperidine derivatives have shown potent and selective inhibition of MAO-B. mdpi.com

Enzyme TargetInhibitor ClassObserved IC50 Values for DerivativesPotential for this compound
Monoamine Oxidase B (MAO-B)Pyridazinobenzylpiperidine Derivatives0.203 µM (for compound S5) mdpi.comMay act as a competitive, reversible inhibitor of MAO-B.
Monoamine Oxidase A (MAO-A)Acridine Orange0.017 µM nih.govPotential for some level of MAO-A inhibition, though likely less selective.

The inhibitory potential of benzylamine derivatives against MAO-B suggests that this compound could also possess such activity, which would warrant further investigation for potential applications in neuroprotective therapies.

Modulation of Enzyme Activity

The concept of modulating enzyme activity extends beyond simple inhibition. The structure of this compound allows for the possibility of acting as a modulator of various enzymes. While direct evidence is lacking for this specific compound, its use as a building block in the synthesis of molecules with defined biological targets provides some insight. For example, it has been used in the synthesis of compounds designed to inhibit carbonic anhydrase and thioredoxin reductase, enzymes implicated in cancer. nih.gov

Applications in Materials Science

Development of New Materials or Polymers

Currently, there is a notable absence of specific, published research detailing the synthesis and characterization of polymers directly derived from Bis(2,4-dimethoxybenzyl)amine. The scientific literature points to the potential for this compound to be used in the development of new materials or polymers, owing to its distinct chemical properties. smolecule.com Aromatic amines, as a class of compounds, are known to be valuable precursors in the synthesis of high-performance polymers such as polyimides and epoxy resins. These materials are prized for their thermal stability and mechanical strength. The dimethoxy substitutions on the benzyl (B1604629) rings of this compound could potentially influence properties such as solubility, processability, and the final characteristics of a polymer matrix. However, without specific studies, these remain theoretical considerations.

Potential in Polymers and Nanoparticles with Specific Properties

The functionalization of nanoparticles to tailor their surface properties for specific applications is a significant area of materials science research. The amine group in this compound presents a potential attachment point for functionalizing the surface of nanoparticles. Such modifications can be crucial for enhancing the dispersion of nanoparticles in various media, improving their compatibility with polymer matrices, or introducing specific functionalities.

The benzylamine (B48309) structure, in a general sense, is utilized in the functionalization of nanoparticles. This suggests a plausible, though not yet demonstrated, application for this compound in this area. The methoxy (B1213986) groups on the aromatic rings could further impart specific electronic or steric effects that might be beneficial for certain applications. However, at present, there is a lack of specific research findings or data tables detailing the use of this compound in the creation of polymers or nanoparticles with specific, characterized properties. The potential of this compound in materials science remains an area ripe for future investigation.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Bis(2,4-dimethoxybenzyl)amine, providing detailed information about the hydrogen and carbon atomic environments within the molecule.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) is instrumental in identifying the types and connectivity of protons in the molecule. While experimental data can vary slightly based on the solvent and instrument frequency, predicted ¹H NMR data provides a foundational understanding of the expected spectrum. ichemical.com

A predicted ¹H NMR spectrum in DMSO-d6 at 300 MHz shows distinct signals corresponding to the different proton environments in this compound. ichemical.com The aromatic protons appear as a set of doublets and a doublet of doublets, characteristic of the substitution pattern on the benzene (B151609) rings. The methoxy (B1213986) groups present as sharp singlets, and the benzylic protons also give rise to a singlet. A broad singlet is typically observed for the amine proton. ichemical.com

Interactive Data Table: Predicted ¹H NMR Data for this compound ichemical.com

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.18d8.12HAr-H
6.51d2.32HAr-H
6.46dd8.1, 2.32HAr-H
3.75s6HAr-OCH
3.74s6HAr-OCH
3.55s4HAr-CH ₂-N
2.01brs1HNH

Note: This data is based on prediction and may not reflect exact experimental values.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. This includes signals for the aromatic carbons, the methoxy carbons, and the benzylic carbons.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For this compound, the exact mass can be calculated and is a key parameter for its identification. The monoisotopic mass is calculated to be 317.16270821 Da. nih.gov High-resolution mass spectrometry (HRMS) would be employed to experimentally verify this exact mass, confirming the molecular formula C₁₈H₂₃NO₄.

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like this compound. nih.gov In a typical GC-MS analysis, the compound would first be separated from any impurities on a gas chromatography column before entering the mass spectrometer. The resulting mass spectrum would show the molecular ion peak ([M]⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its structure. Common fragmentation pathways for benzylamines often involve cleavage of the C-N bond and fragmentation of the aromatic rings.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of components in a mixture. It is widely used to assess the purity of this compound. Purity levels of ≥98% are often determined by HPLC.

A typical HPLC method for the analysis of this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under a specific set of HPLC conditions.

Interactive Data Table: Illustrative HPLC Method Parameters

ParameterCondition
Column C18 reversed-phase
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Flow Rate Typically 0.5 - 1.5 mL/min
Detection UV at a specific wavelength (e.g., 254 nm)
Injection Volume 5 - 20 µL

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive analytical technique used to separate components of a mixture and to monitor the progress of chemical reactions. For this compound, TLC can be used to quickly assess its purity and to determine an appropriate solvent system for larger-scale purification by column chromatography.

In a TLC analysis, a small spot of the compound dissolved in a suitable solvent is applied to a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a developing chamber containing a shallow pool of a solvent system (the mobile phase). As the solvent moves up the plate by capillary action, it carries the compound with it. The distance the compound travels depends on its affinity for the stationary phase versus the mobile phase.

The retention factor (Rf) is a key parameter in TLC and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is dependent on the specific solvent system used. For a secondary amine like this compound on a silica gel plate, a mobile phase of intermediate polarity, such as a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), would likely be employed to achieve an optimal Rf value.

X-ray Diffraction (XRD) Analysis

To date, a specific single-crystal X-ray diffraction structure for this compound has not been reported in the surveyed literature. However, the crystal structure of a related, more complex derivative, N,N-di-2,4-dimethoxybenzyl-N'-2-nitrobenzoylthiourea, has been determined. This analysis revealed that the derivative crystallized in a triclinic crystal system. While not directly applicable to this compound, this information on a related structure provides some insight into the potential packing and intermolecular interactions that might be observed.

Future Research Directions and Theoretical Perspectives

Exploration of Novel Derivatives and Analogues

The core structure of Bis(2,4-dimethoxybenzyl)amine serves as a versatile scaffold for the synthesis of novel derivatives and analogues with tailored properties. Research has already demonstrated the potential for creating a diverse range of compounds by modifying this parent molecule.

Future work could systematically explore the synthesis of new derivatives for various applications. Key areas of investigation include:

Thiourea (B124793) Derivatives: Building on the synthesis of compounds like N,N-Di-2,4-dimethoxybenzyl-N'-2-nitrobenzoylthiourea (MBNBT), which has shown antioxidant and antimicrobial properties, a new series of acyl thiourea derivatives could be developed. researchgate.net By varying the acyl group, researchers could fine-tune the electronic and steric properties to enhance biological activity or create new ligands for coordination chemistry. researchgate.net

Heterocyclic Derivatives: The amine functionality of this compound is a prime reaction site for constructing complex heterocyclic systems. For instance, it has been used as a precursor in the synthesis of substituted imidazolidine (B613845) derivatives, some of which have shown potential as anti-inflammatory and analgesic agents. nih.govresearchgate.net Similarly, the related 2,4-dimethoxybenzylamine (B23717) has been used to create aminotriazines, which are of interest in materials science and supramolecular chemistry. arkat-usa.orgresearchgate.net A systematic exploration of reactions with various dielectrophiles could yield novel libraries of heterocyclic compounds.

N-Substituted Analogues: The secondary amine provides a handle for introducing a wide array of substituents. This allows for the creation of tertiary amines with diverse functionalities, potentially leading to new catalysts, protecting groups, or biologically active molecules. The synthesis of N-diprotected phenol (B47542) O-sulfamates using this compound highlights this potential, where the dibenzyl groups serve to protect the sulfamate (B1201201) moiety. researchgate.net

A summary of key derivative classes originating from or related to the this compound scaffold is presented below.

Derivative ClassStarting Material/ScaffoldExample CompoundPotential ApplicationReference
Acyl ThioureasThis compoundN,N-Di-2,4-dimethoxybenzyl-N'-2-nitrobenzoylthioureaAntioxidant, Antimicrobial researchgate.net
ImidazolidinesBis(3,4-dimethoxybenzyl)amine4-[1,3-Bis(3,4-dimethoxybenzyl)-2-imidazolidinyl]phenyl-diethylamineAnti-inflammatory, Analgesic nih.gov
Aminotriazines2,4-DimethoxybenzylamineN-(2,4-Dimethoxybenzyl)-N´,N´´-bis-(2-pyrazol-1-ylphenyl)-1,3,5-triazine-2,4,6-triamineSupramolecular Chemistry, Materials arkat-usa.orgresearchgate.net
Protected SulfamatesThis compoundN,N-bis(2,4-dimethoxybenzyl) O-Aryl SulfamateSynthetic Intermediate researchgate.net

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling offer powerful tools to predict the properties and behavior of this compound and its derivatives, guiding experimental work and providing deeper mechanistic insights.

Future theoretical studies could focus on several key areas:

Conformational Analysis: The flexibility of the two benzyl (B1604629) groups linked to a central nitrogen atom allows for multiple low-energy conformations. Computational studies can map the potential energy surface to identify the most stable conformers and the energy barriers between them. This information is critical for understanding receptor binding, self-assembly, and reactivity.

Quantum Chemical Calculations: Density Functional Theory (DFT) is a valuable tool for investigating the electronic structure of these molecules. As demonstrated in a study on a thiourea derivative of this compound, DFT calculations at the B3LYP/6-311G(d,p) level can be used to optimize molecular geometry and analyze frontier molecular orbitals (HOMO-LUMO). researchgate.net Such analyses help in understanding charge distribution, reactivity, and electronic transition properties. researchgate.netbohrium.com

Interaction Modeling: Molecular docking simulations can predict how these compounds might bind to biological targets like enzymes or receptors. This is crucial for rational drug design and for interpreting biological activity data.

Reaction Mechanism Simulation: For derivatives used in catalysis or complex organic transformations, computational modeling can elucidate reaction pathways and transition states. For example, modeling the debenzylation of related N-(2,4-dimethoxybenzyl)-protected compounds can provide insight into the reaction's energetics and the role of acid promoters. researchgate.net

Hirshfeld Surface Analysis: This technique, already applied to derivatives, can be used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net It provides detailed insights into the nature and importance of contacts like H···H, H···O, and C···H, which govern crystal packing and have implications for the material's physical properties. researchgate.net

A summary of computational methods and their applications is provided in the table below.

Computational MethodApplicationResearch Finding/GoalReference
Density Functional Theory (DFT)Molecular Structure OptimizationComparison of theoretical bond lengths and angles with experimental X-ray diffraction data. researchgate.net
Frontier Molecular Orbital (FMO) AnalysisReactivity PredictionInvestigation of HOMO-LUMO energy gap to understand chemical reactivity and kinetic stability. researchgate.netbohrium.com
Molecular Electrostatic Potential (MEP)Site of Reactivity MappingIdentification of electrophilic and nucleophilic sites on the molecule. researchgate.netbohrium.com
Hirshfeld Surface AnalysisIntermolecular Interaction AnalysisQuantifying the contribution of different intermolecular contacts (e.g., H···H, H···O) to crystal packing. researchgate.net

Investigation of Catalytic Roles and Mechanisms

The dimethoxybenzyl (DMB) moiety, a key component of this compound, is well-established as a protecting group in organic synthesis, particularly for amines and amides. nih.govresearchgate.net Its removal under specific catalytic conditions suggests avenues for exploring the catalytic roles of the parent compound and its derivatives.

Future research should focus on:

Catalytic C-N Bond Cleavage: The cleavage of the C-N bond in DMB-substituted compounds is often achieved using Lewis or Brønsted acids. A notable study demonstrated the highly chemoselective C-N bond cleavage of tertiary sulfonamides containing a DMB group using a catalytic amount of Bismuth(III)-triflate (Bi(OTf)₃). nih.gov Further investigation could explore the substrate scope, optimize catalyst systems (other Lewis acids like Fe(OTf)₃ and Sc(OTf)₃ have also shown efficacy), and expand this methodology to other functional groups. nih.gov

Mechanism Elucidation: The mechanism of catalytic deprotection is believed to involve the formation of a stable 2,4-dimethoxybenzyl carbocation. nih.gov Detailed mechanistic studies, combining kinetic experiments, intermediate trapping, and computational modeling, could provide a clearer picture of the transition states and the precise role of the catalyst.

Development of Novel Catalysts: The this compound structure itself, or its derivatives, could be used as a ligand for transition metal catalysts. The nitrogen atom and the methoxy-substituted phenyl rings offer potential coordination sites. The synthesis of palladium(II) complexes with related ligands for use in Suzuki C-C coupling reactions serves as a precedent for this approach. researchgate.net

Supramolecular Chemistry Applications

The structural features of this compound and its derivatives make them attractive building blocks (tectons) for constructing ordered, non-covalently bonded supramolecular assemblies.

Promising research directions in this area include:

Hydrogen-Bonded Networks: The secondary amine in the parent compound can act as both a hydrogen bond donor and acceptor. Derivatives with additional hydrogen bonding motifs (e.g., amides, ureas) could be designed to self-assemble into complex architectures like helices, sheets, or porous networks.

Host-Guest Chemistry: The aromatic rings and the pocket created by the two benzyl groups could enable the compound or its macrocyclic derivatives to act as hosts for small molecule or ionic guests.

Coordination-Driven Self-Assembly: The use of derivatives as ligands for metal ions can lead to the formation of discrete metallosupramolecular structures or coordination polymers. acs.org For example, aminotriazines derived from 2,4-dimethoxybenzylamine are known to participate in coordination complexes. arkat-usa.orgresearchgate.net

Crystal Engineering: A systematic study of the crystallization of this compound derivatives with different co-formers could lead to the rational design of co-crystals with desired physical properties (e.g., solubility, stability). Hirshfeld surface analysis would be instrumental in understanding the intermolecular interactions that govern the resulting crystal packing. researchgate.net

The ability of related aminotriazines to form complex structures through various non-covalent interactions highlights the potential of this chemical class in supramolecular design.

Biological Activity Profiling and Target Identification

While the biological activity of this compound itself is not extensively documented, its use as a scaffold for synthesizing bioactive molecules is a promising field of research. smolecule.com

Future investigations should involve:

Broad Biological Screening: The parent compound and libraries of its novel derivatives should be subjected to broad screening assays to identify potential activities across a range of therapeutic areas, including antimicrobial, antifungal, anticancer, and anti-inflammatory applications.

Antioxidant and Antimicrobial Studies: A thiourea derivative of this compound has already demonstrated antioxidant activity in DPPH free radical scavenging assays and antifungal activity against Candida species. researchgate.net This warrants further investigation into the structure-activity relationship (SAR) by synthesizing and testing a wider range of related compounds.

Anti-inflammatory Activity: A study on substituted imidazolidines, including a derivative of bis(3,4-dimethoxybenzyl)amine, identified compounds with promising anti-inflammatory and analgesic effects in animal models. nih.govresearchgate.net Further work could focus on optimizing this scaffold to improve potency and pharmacokinetic properties.

Target Identification: For any compound that shows significant biological activity, the next critical step is to identify its molecular target(s). This can be achieved through techniques such as affinity chromatography, proteomics, and computational target prediction. The use of this compound in the preparation of Toll-like receptor 8 (TLR8) agonists points towards its utility in creating molecules that interact with specific immune system targets. chemicalbook.com

Derivative/Related CompoundBiological Activity InvestigatedFindingsReference
N,N-Di-2,4-dimethoxybenzyl-N'-2-nitrobenzoylthioureaAntioxidant, AntimicrobialEffective antioxidant and free radical scavenger; active against Candida parapsilosis and Candida metapsilosis. researchgate.net
4-[1,3-Bis(3,4-dimethoxybenzyl)-2-imidazolidinyl]phenyl-diethylamineAnti-inflammatory, AnalgesicShowed anti-inflammatory and analgesic actions in animal models. nih.gov
This compoundPrecursor for TLR8 agonistsUsed in the synthesis of molecules targeting the immune receptor TLR8. chemicalbook.com

Q & A

Q. Q1. What are the established synthetic routes for Bis(2,4-dimethoxybenzyl)amine, and how is its purity validated?

this compound is synthesized via reductive amination or alkylation of 2,4-dimethoxybenzylamine derivatives. A key method involves reacting 2,4-dimethoxybenzylamine with a benzyl halide or aldehyde under reducing conditions (e.g., sodium bis(2-methoxyethoxy)aluminum hydride) . Post-synthesis purification typically employs column chromatography (silica gel, chloroform/dichloromethane as eluents), followed by recrystallization to achieve >97% purity . Structural validation relies on ¹H/¹³C NMR (e.g., δ 3.8–4.4 ppm for methoxy and benzyl protons) and mass spectrometry (e.g., molecular ion peak at m/z 333.3 for C₁₈H₂₃NO₄) .

Q. Q2. What safety protocols are critical when handling this compound?

The compound is classified as a skin/eye irritant (GHS Category 2/2A) and may cause respiratory toxicity. Key precautions include:

  • Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage: 2–8°C in airtight, light-protected containers .
  • Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste under local regulations .

Advanced Research Questions

Q. Q3. How does this compound function as a protective group in peptide synthesis, and what are its limitations?

The bis(2,4-dimethoxybenzyl) [(Dmb)₂] group protects amine or carboxyl functionalities during solid-phase peptide synthesis. Its steric bulk prevents side reactions (e.g., racemization) and is stable under basic conditions. However, removal requires strong acids (e.g., trifluoroacetic acid or anhydrous HF), which may degrade acid-sensitive substrates . Notably, alkaline hydrolysis of (Dmb)₂-protected asparaginyl peptides can yield undesired byproducts, limiting its utility in alkaline reaction environments .

Q. Q4. What methodologies are used to study this compound’s coordination chemistry with transition metals?

The compound acts as a bidentate ligand in Pt(II) and Pd(II) complexes. Synthesis involves reacting K₂MCl₄ (M = Pt, Pd) with the ligand in ethanol under reflux. Characterization includes:

  • Spectroscopy: FT-IR (e.g., νC=N at ~1600 cm⁻¹), ¹H NMR (downfield shifts for coordinated methoxy groups).
  • X-ray crystallography: Resolves bonding geometry (e.g., square-planar coordination in Pt complexes) .
  • Bioactivity assays: Antifungal/antibacterial activity is tested via microdilution (MIC values vs. Candida albicans and Staphylococcus aureus) .

Q. Q5. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in cytotoxicity or enzyme inhibition (e.g., PDE5 vs. topoisomerase II) may arise from:

  • Structural variability: Substitution patterns (e.g., 2,4-dimethoxy vs. 3,4-difluoro derivatives) drastically alter binding affinity .
  • Assay conditions: pH, solvent (DMSO concentration), and cell line variability (e.g., HCT-116 vs. HEK293).
  • Validation: Cross-check data using orthogonal assays (e.g., SPR for binding kinetics, HPLC for metabolite stability) .

Methodological Considerations

Q. Q6. What analytical techniques are optimal for characterizing this compound-containing supramolecular assemblies?

  • Single-crystal XRD: Resolves intermolecular interactions (e.g., C–H/π stacking, hydrogen bonds) in derivatives like N-(bis(2,4-dimethoxybenzyl)carbamothioyl)-4-chlorobenzamide .
  • Hirshfeld surface analysis: Quantifies non-covalent interactions (e.g., S···H contacts in thiourea derivatives) .
  • Thermogravimetric analysis (TGA): Assesses thermal stability (decomposition >200°C for metal complexes) .

Q. Q7. How can researchers optimize reaction yields for this compound derivatives?

Low yields (e.g., 9–30% for acridin-9-yl derivatives) are addressed by:

  • Catalyst screening: Use Pd/C or Ni catalysts for reductive amination.
  • Solvent optimization: Polar aprotic solvents (DMF, DCM) enhance nucleophilic substitution kinetics.
  • Temperature control: Slow addition of reagents at 0–5°C minimizes side reactions .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.